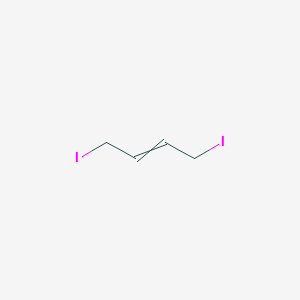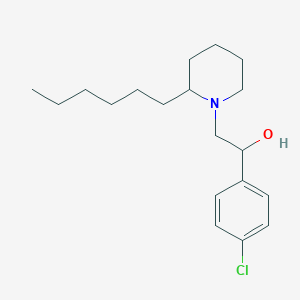
Mesityl sulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mesityl sulfide, also known as 1,1’-sulfanediylbis(2,4,6-trimethylbenzene), is an organic compound with the molecular formula C18H22S. It is characterized by the presence of two mesityl groups (2,4,6-trimethylphenyl) connected by a sulfur atom. This compound is notable for its unique structural features and its applications in various fields of chemistry and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Mesityl sulfide can be synthesized through several methods. One common approach involves the reaction of mesityl chloride with sodium sulfide in an organic solvent such as ethanol. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound along with sodium chloride as a byproduct.
Industrial Production Methods: In industrial settings, this compound can be produced through the catalytic coupling of mesitylene with sulfur. This process often involves the use of a metal catalyst, such as palladium or nickel, to facilitate the reaction. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Mesityl sulfide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form mesityl sulfoxide and mesityl sulfone. Common oxidizing agents used in these reactions include hydrogen peroxide and peracids.
Reduction: Reduction of this compound can yield mesityl thiol. Reducing agents such as lithium aluminum hydride are typically employed.
Substitution: this compound can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles. For example, reaction with halogens can produce halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous solvents under inert atmosphere.
Substitution: Halogens, nucleophiles; reactions may require specific solvents and temperature control.
Major Products:
Oxidation: Mesityl sulfoxide, mesityl sulfone.
Reduction: Mesityl thiol.
Substitution: Halogenated mesityl derivatives.
Wissenschaftliche Forschungsanwendungen
Mesityl sulfide finds applications in various scientific research fields:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of sulfur-containing compounds.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the therapeutic potential of this compound derivatives in drug development.
Industry: this compound is used as an intermediate in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of mesityl sulfide involves its interaction with molecular targets through its sulfur atom. The sulfur atom can participate in various chemical reactions, including oxidation and reduction, which can modulate the activity of biological molecules. Additionally, the mesityl groups provide steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Mesityl oxide: An organic compound with a similar mesityl group but different functional groups.
Mesitylene: A hydrocarbon with three methyl groups attached to a benzene ring, lacking the sulfur atom present in mesityl sulfide.
Thiophenol: Contains a sulfur atom bonded to a phenyl group, similar to this compound but with different substituents.
Uniqueness of this compound: this compound is unique due to the presence of two mesityl groups connected by a sulfur atom, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its applications in diverse fields highlight its versatility and importance in scientific research and industry.
Eigenschaften
CAS-Nummer |
5324-71-0 |
|---|---|
Molekularformel |
C18H22S |
Molekulargewicht |
270.4 g/mol |
IUPAC-Name |
1,3,5-trimethyl-2-(2,4,6-trimethylphenyl)sulfanylbenzene |
InChI |
InChI=1S/C18H22S/c1-11-7-13(3)17(14(4)8-11)19-18-15(5)9-12(2)10-16(18)6/h7-10H,1-6H3 |
InChI-Schlüssel |
YGBOWMSNMMPEHJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)SC2=C(C=C(C=C2C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


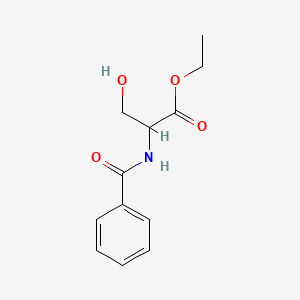
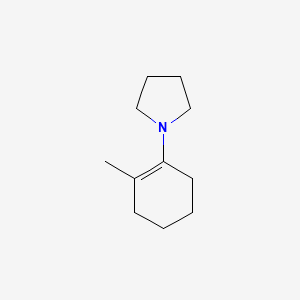
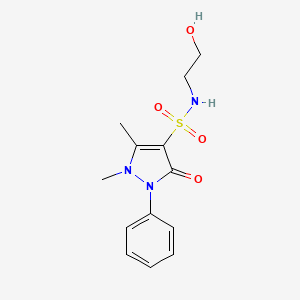
![1,1'-[(2-Bromophenyl)phosphoryl]diaziridine](/img/structure/B14734772.png)
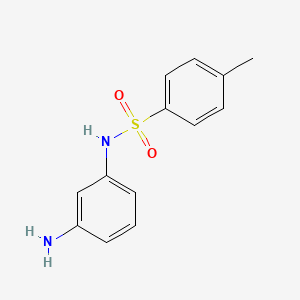
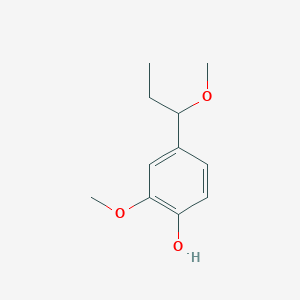
![N-[2-(2-chlorophenoxy)ethyl]-2-methoxy-N-(2-methoxyethyl)ethanamine](/img/structure/B14734796.png)
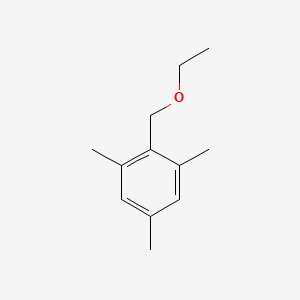
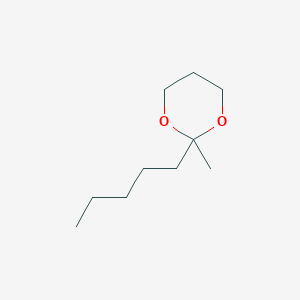

![1,1'-[Peroxybis(carbonyloxyethane-2,1-diyloxy)]dibutane](/img/structure/B14734826.png)
![5-Methyl-4-[(4-nitrophenyl)methylideneamino]-2-propan-2-ylphenol](/img/structure/B14734832.png)
